molecular formula C8H8N2OS B13064920 (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol

Cat. No.: B13064920
M. Wt: 180.23 g/mol
InChI Key: CMACZMHBPBTKQL-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol is a heterocyclic compound that features both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol typically involves the reaction of pyrazole derivatives with thiophene derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the pyrazole or thiophene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups onto the pyrazole or thiophene rings.

Scientific Research Applications

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol is unique due to the presence of both pyrazole and thiophene rings, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1H-pyrazol-4-yl(thiophen-2-yl)methanol

InChI

InChI=1S/C8H8N2OS/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10)

InChI Key

CMACZMHBPBTKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CNN=C2)O

Origin of Product

United States

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